4-Ethyl-4-methyl-1-(prop-2-YN-1-YL)piperidine
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Overview
Description
4-Ethyl-4-methyl-1-(prop-2-YN-1-YL)piperidine is an organic compound that belongs to the piperidine class of chemicals Piperidines are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-methyl-1-(prop-2-YN-1-YL)piperidine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 4-ethyl-4-methylpiperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-methyl-1-(prop-2-YN-1-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the alkyne carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by alkyl halides for substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-Ethyl-4-methyl-1-(prop-2-YN-1-YL)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-methyl-1-(prop-2-YN-1-YL)piperidine involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. This property is exploited in bioconjugation and drug development. The piperidine ring can interact with various receptors or enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: Known for its nitrification inhibitory properties.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Used in organic synthesis and as an intermediate in chemical reactions.
Uniqueness
4-Ethyl-4-methyl-1-(prop-2-YN-1-YL)piperidine stands out due to its unique combination of an alkyne group and a piperidine ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications.
Properties
Molecular Formula |
C11H19N |
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Molecular Weight |
165.27 g/mol |
IUPAC Name |
4-ethyl-4-methyl-1-prop-2-ynylpiperidine |
InChI |
InChI=1S/C11H19N/c1-4-8-12-9-6-11(3,5-2)7-10-12/h1H,5-10H2,2-3H3 |
InChI Key |
RTKUAQICYHJDBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)CC#C)C |
Origin of Product |
United States |
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